3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Description
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, a hydroxyl group at the 4-position of the benzene ring, and a 2-methoxyethylamine moiety attached via an amide bond.
Properties
IUPAC Name |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLUHBSOSTGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2-methoxyethylamine.
Amidation Reaction: The 3-chloro-4-hydroxybenzoic acid is reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 3-chloro-4-oxo-N-(2-methoxyethyl)benzamide.
Reduction: Formation of 4-hydroxy-N-(2-methoxyethyl)benzamide.
Substitution: Formation of 3-azido-4-hydroxy-N-(2-methoxyethyl)benzamide or 3-thio-4-hydroxy-N-(2-methoxyethyl)benzamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethyl groups may facilitate binding to active sites, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Substituent Variations
- AJ5 (3-Chloro-N-(2-Methoxyethyl)-4-(4-Methyl-2-Oxo-1,2-Dihydroquinolin-7-Yl)Benzamide): Shares the 3-chloro and N-(2-methoxyethyl) groups but includes a fused quinoline ring at the 4-position. This modification increases molecular weight (370.83 vs.
- 3-Chloro-4-Hydroxy-N-[(2-Methoxyphenyl)Methyl]Benzamide : Replaces the 2-methoxyethyl group with a 2-methoxybenzyl substituent. The aromatic benzyl group may reduce solubility compared to the ether-linked chain in the parent compound .
- 3-Amino-N-(3-Chloro-2-Methylphenyl)-4-Methoxybenzamide: Features an amino group at position 3 and methoxy at 4, differing in electronic properties (NH₂ vs. Cl/OH). The methoxy group increases lipophilicity compared to the hydroxyl group .
Key Structural Data
Physicochemical Properties
- Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to methoxy-substituted analogs (e.g., 3-amino-4-methoxybenzamide derivatives) .
- Lipophilicity (logP): The 2-methoxyethyl chain provides moderate lipophilicity (predicted logP ~2.5), balancing membrane permeability and solubility.
Biological Activity
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14ClN2O3
- Molecular Weight : 256.69 g/mol
- CAS Number : 1096863-64-7
The compound features a chloro group, a hydroxy group, and a methoxyethyl side chain, contributing to its unique chemical properties and biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Interactions : The hydroxy and methoxyethyl groups facilitate binding to enzyme active sites, while the chloro group enhances electrophilic interactions. This can modulate enzyme activity, influencing metabolic pathways.
- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties, which may involve inhibition of bacterial growth through enzyme modulation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit specific inflammatory pathways, although detailed mechanisms require further investigation .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). Results indicated significant inhibition of cell proliferation at low micromolar concentrations (1.52–6.31 μM) with a selectivity index favoring cancer cells over normal cells .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.52–6.31 | 5.5–17.5 |
| This compound | MCF-7 | Similar range | Similar range |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Inhibition Studies : It exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at concentrations around 50 μg/mL .
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Apoptosis Induction :
- Molecular Docking Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
